molecular formula C18H19F3N2O2S B14928688 N'-[(1Z)-1-(5-ethylthiophen-2-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

N'-[(1Z)-1-(5-ethylthiophen-2-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

Cat. No.: B14928688
M. Wt: 384.4 g/mol
InChI Key: GINUMTSALADZPV-UUYOSTAYSA-N
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Description

N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a thienyl group, a trifluoroethoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 5-ethyl-2-thiophenecarboxaldehyde with 3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE
  • N-[(Z)-1-(5-ETHYL-2-FURYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE

Uniqueness

N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(Z)-1-(5-ethylthiophen-2-yl)ethylideneamino]-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C18H19F3N2O2S/c1-3-15-7-8-16(26-15)12(2)22-23-17(24)14-6-4-5-13(9-14)10-25-11-18(19,20)21/h4-9H,3,10-11H2,1-2H3,(H,23,24)/b22-12-

InChI Key

GINUMTSALADZPV-UUYOSTAYSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C(=N\NC(=O)C2=CC=CC(=C2)COCC(F)(F)F)/C

Canonical SMILES

CCC1=CC=C(S1)C(=NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C

Origin of Product

United States

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